2H-Pyran-3(6H)-one

Description

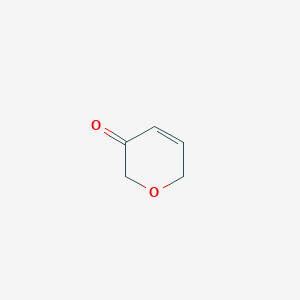

Structure

3D Structure

Properties

IUPAC Name |

2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRYKNXDWXDXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405427 | |

| Record name | 2H-Pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98166-23-5 | |

| Record name | 2H-Pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2H-Pyran-3(6H)-one

An In-depth Technical Guide to the Physical and Chemical Properties of 2H-Pyran-3(6H)-one

Introduction

This compound is a heterocyclic organic compound belonging to the pyranone class of molecules.[1] Its six-membered ring, containing an oxygen atom, an α,β-unsaturated ketone system, and a saturated carbon center, makes it a molecule of considerable interest in synthetic organic chemistry.[2] While the broader family of pyrans and their derivatives are found in numerous natural products, this compound and its functionalized analogues serve primarily as highly versatile synthetic building blocks, or synthons.[3] Their unique arrangement of functional groups provides multiple reactive sites, enabling the construction of complex molecular architectures, including monosaccharides, bioactive natural products, and novel pharmaceutical agents.[2][4] This guide offers a comprehensive exploration of the core physicochemical properties, spectroscopic signatures, reactivity, and synthetic utility of this compound, with particular insights for researchers and professionals in drug development.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and systematic nomenclature. This compound is characterized by a dihydropyran ring with a ketone at the 3-position. The designation "2H" indicates that the carbon at position 2 is a saturated center (sp³ hybridized), a key structural feature influencing its chemical behavior.

Caption: 2D Structure of this compound.

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 3,6-dihydro-2H-pyran-3-one | [5] |

| Synonyms | This compound | [6][7] |

| CAS Number | 98166-23-5 | [6][7] |

| Molecular Formula | C₅H₆O₂ | [6][7] |

| Molecular Weight | 98.10 g/mol | [5][7] |

| Canonical SMILES | C1=CCOC(=O)C1 | [7] |

| InChIKey | YYRYKNXDWXDXSN-UHFFFAOYSA-N | [5] |

Physicochemical and Spectroscopic Properties

The physical state and spectroscopic data are critical for the identification, purification, and handling of a chemical compound.

Physical Properties

While detailed experimental data for the parent compound is sparse, related structures provide valuable reference points. The influential 6-hydroxy derivative, for instance, is a solid at room temperature.[8] General properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Data not widely available; likely a liquid or low-melting solid. | |

| Boiling Point | ~432 K (159 °C) (Joback Method Prediction) | [9] |

| Flash Point | 70.4 ± 18.9 °C (for isomer Dihydro-2H-pyran-3(4H)-one) | |

| Density | 1.1 ± 0.1 g/cm³ (for isomer Dihydro-2H-pyran-3(4H)-one) | |

| Water Solubility | Log10(S) = -0.53 (Crippen Method Prediction) | [9] |

| Storage | Sealed in dry, 2-8°C | [7] |

Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for structural elucidation and purity assessment.[10] The key functional groups in this compound—an α,β-unsaturated ketone, a vinyl ether moiety, and aliphatic methylenes—give rise to characteristic spectroscopic signals.[11][12]

-

¹H NMR Spectroscopy:

-

Vinyl Protons (-CH=CH-): Two distinct signals are expected in the downfield region (δ 5.0-7.5 ppm). The proton β to the carbonyl (at C5) would be further downfield than the proton α (at C4) due to resonance deshielding. Both would likely appear as multiplets due to coupling with each other and adjacent methylene protons.

-

Methylene Protons (-O-CH₂-C=C): The protons at C6, adjacent to the ring oxygen and the double bond, would likely appear in the δ 4.0-4.5 ppm range.

-

Methylene Protons (-C=O-CH₂-O-): The protons at C2, adjacent to the carbonyl and the ring oxygen, would also be in a similar downfield region, likely δ 3.5-4.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A characteristic signal in the far downfield region, typically δ 190-200 ppm.

-

Olefinic Carbons (C=C): Two signals expected between δ 100-150 ppm.

-

Methylene Carbons (CH₂): Signals for C2 and C6 would be expected in the δ 60-80 ppm range, shifted downfield by the adjacent oxygen atom.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of an α,β-unsaturated ketone. Conjugation with the double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

-

C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹.

-

C-O-C Stretch: A strong band in the fingerprint region, typically around 1200-1100 cm⁻¹, corresponding to the ether linkage.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The parent peak would appear at m/z = 98, corresponding to the molecular weight.

-

Fragmentation: Expect fragmentation patterns consistent with the loss of CO (m/z = 70) via retro-Diels-Alder type reactions or other characteristic cleavages of the pyran ring.

-

Chemical Properties and Reactivity

The synthetic utility of this compound and its derivatives stems from the reactivity endowed by its unique combination of functional groups.[2]

The Role of the α,β-Unsaturated Ketone

The conjugated enone system is the primary hub of reactivity.[3] The carbonyl group polarizes the C4-C5 double bond, making the C4 position electrophilic and susceptible to nucleophilic attack. This classic "Michael Acceptor" behavior is a cornerstone of its chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Generalized Michael Addition to the pyranone scaffold.

Stability and Handling

While the parent compound is reasonably stable under anhydrous conditions, its derivatives, particularly the heavily utilized 6-hydroxy-2H-pyran-3(6H)-one, exhibit notable instability.[13] The 6-hydroxy derivative exists as an intramolecular hemiacetal of 5-hydroxy-4-oxo-2-pentenal.[13] In aqueous or acidic media, this hemiacetal can readily hydrolyze, opening the ring.[13] This reactivity is crucial; it underscores the need for careful control of reaction conditions (pH, solvent) to either maintain the cyclic form or promote ring-opening for subsequent transformations. For storage, maintaining a dry, cool environment (2-8°C) is recommended to ensure long-term integrity.[8]

Synthetic Applications

The pyranone scaffold is a powerful tool for building complex molecules.

-

Synthesis of Monosaccharides: The Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols, famously produces 6-hydroxy-2H-pyran-3(6H)-ones. These intermediates are ideal precursors for the synthesis of various sugars due to their stereocenters and versatile functional groups.[14]

-

Antimicrobial Agents: Derivatives of this compound have shown significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus.[15] Research has demonstrated that the α,β-enone system is essential for this bioactivity, and modifying substituents at the C-2 and C-6 positions can modulate potency.[3][15]

-

Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic systems.

Representative Synthetic Protocol: Heterocycle Formation

Objective: To illustrate the principles of pyranone synthesis via a validated procedure for a related compound.

Methodology: Synthesis of 5,6-Dihydro-2H-pyran-2-one[16]

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL).

-

Causality: This step combines the C4 building block (vinylacetic acid) with a formaldehyde source under acidic conditions to initiate a Prins-type reaction, forming the basis of the six-membered ring.

-

-

Reflux: Gently reflux the mixture for 3 hours.

-

Causality: Heating drives the reaction, which involves multiple equilibria, towards the formation of the cyclized intermediate.

-

-

Quenching and Neutralization: Cool the mixture to room temperature and add anhydrous sodium acetate (16 g). Remove the acetic acid on a rotary evaporator. Add water (100 mL) and cool the flask in an ice bath. Adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, keeping the temperature below 5°C.

-

Causality: Sodium acetate buffers the strong acid. The subsequent base addition neutralizes the remaining acid and converts the carboxylic acid intermediate into its carboxylate salt to facilitate extraction and prevent unwanted side reactions. Controlling the temperature is critical to prevent base-catalyzed decomposition.

-

-

Extraction: Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

-

Causality: The desired organic product is partitioned from the aqueous phase into the immiscible organic solvent. Multiple extractions ensure efficient recovery.

-

-

Drying and Concentration: Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator.

-

Causality: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent. Evaporation yields the crude product.

-

-

Purification: Purify the resulting oil by vacuum distillation to yield the final product.

-

Causality: Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition and yielding a pure product.

-

Safety and Handling

According to aggregated GHS data for related pyranone structures, these compounds should be handled with care.[5][6]

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.

Conclusion

This compound represents a valuable and reactive scaffold in modern organic synthesis. Its utility is defined by the α,β-unsaturated ketone system, which serves as a versatile handle for nucleophilic additions and other transformations. While its derivatives, especially 6-hydroxy-2H-pyran-3(6H)-one, are more extensively studied as chiral synthons for natural product synthesis, the parent compound provides a fundamental framework for creating molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for leveraging its full potential in the fields of medicinal chemistry and materials science.

References

-

Synthesis and antimicrobial properties of this compound derivatives and related compounds. (1995). PubMed. Retrieved January 12, 2026, from [Link]

-

Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

-

6-hydroxy-2H-pyran-3(6H)-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

6-Hydroxy-2H-pyran-3(6H)-one | CAS 35436-57-8. (n.d.). American Elements. Retrieved January 12, 2026, from [Link]

-

6-Hydroxy-2H-pyran-3(6H)-one | CAS#:35436-57-8. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

-

The Synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, Potential Precursors of Disaccharides. (1978). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

3,6-dihydro-2H-pyran-3-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

2H-Pyran-2-one, 3,6-dihydro. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

-

3,6-Dihydro-2H-pyran-2-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). Lead Sciences. Retrieved January 12, 2026, from [Link]

-

6-Hydroxy-2H-pyran-3(6H)-one. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

Pyran. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

2H-Pyran-2,6(3H)-dione. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (1977). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). YouTube. Retrieved January 12, 2026, from [Link]

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. (2019). YouTube. Retrieved January 12, 2026, from [Link]

-

Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

NMR & IR Analysis for Chemists. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Reactivity. (2022). Encyclopedia MDPI. Retrieved January 12, 2026, from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. Retrieved January 12, 2026, from [Link]

-

Group 1 Elements - Alkali Metals | Properties | Reactivity (2026/27 exams). (2025). YouTube. Retrieved January 12, 2026, from [Link]

Sources

- 1. Pyran - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 3,6-dihydro-2H-pyran-3-one | C5H6O2 | CID 4672596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. 6-Hydroxy-2H-pyran-3(6H)-one | 35436-57-8 [sigmaaldrich.com]

- 9. chemeo.com [chemeo.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. echemi.com [echemi.com]

- 14. Buy 6-hydroxy-2H-pyran-3(6H)-one | 35436-57-8 [smolecule.com]

- 15. Synthesis and antimicrobial properties of this compound derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 2H-Pyran-3(6H)-one: A Versatile Scaffold in Modern Drug Discovery

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 2H-Pyran-3(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, synthetic routes, spectroscopic signature, and chemical reactivity. A core focus will be placed on its role as a versatile synthon and its applications in the development of novel therapeutic agents.

Core Concepts: Nomenclature, Structure, and Physicochemical Properties

This compound, identified by the CAS Number 98166-23-5 , is a six-membered heterocyclic compound containing an oxygen atom, a ketone at the 3-position, and a double bond between carbons 4 and 5.[1] The nomenclature "2H" and "6H" indicates the presence of a saturated carbon at positions 2 and 6, respectively. While the IUPAC name is formally this compound, it is also conceptually related to dihydropyranones.

The core structure features an α,β-unsaturated ketone system, which is a key determinant of its chemical reactivity and biological activity. This functionality makes the molecule susceptible to nucleophilic attack and a participant in various cycloaddition reactions.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 98166-23-5 | [1] |

| Molecular Formula | C₅H₆O₂ | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | Predicted to be a liquid | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

| Purity | Commercially available up to 97% | [2] |

Synthesis of the this compound Core

The synthesis of substituted 2H-pyran-3(6H)-ones is well-established, often employing furan derivatives as starting materials. A prominent and efficient method is the Achmatowicz rearrangement , which involves the oxidation of a furfuryl alcohol. This reaction provides a powerful entry into this class of compounds, often with a high degree of stereocontrol.

While a specific protocol for the unsubstituted parent compound is not extensively detailed in the literature, a general and plausible synthetic workflow can be extrapolated from the synthesis of its derivatives.

General Synthetic Protocol: Modified Achmatowicz Rearrangement

This protocol outlines a conceptual pathway to the this compound core, inspired by established syntheses of its derivatives.[3]

Step 1: Oxidation of Furfuryl Alcohol

-

Dissolve furfuryl alcohol in a suitable solvent system, such as a mixture of dichloromethane and water.

-

Add a mild oxidizing agent, such as N-bromosuccinimide (NBS) or a peroxide-based oxidant, portion-wise at 0°C.

-

Stir the reaction mixture vigorously for 2-4 hours, allowing it to slowly warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent like sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 2,5-dimethoxy-2,5-dihydrofuran derivative.

Step 2: Acid-Catalyzed Rearrangement

-

Dissolve the crude intermediate from Step 1 in an acidic medium, such as aqueous acetic acid or formic acid.

-

Heat the mixture to reflux for 1-2 hours to facilitate the rearrangement to the 6-hydroxy-2H-pyran-3(6H)-one intermediate.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to afford the desired this compound derivative.

Caption: Synthetic workflow for the this compound core.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the predicted spectroscopic data based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals and Interpretation |

| ¹H NMR | - δ 6.0-7.0 ppm: Two vinyl protons (H4 and H5) exhibiting characteristic coupling. - δ 4.0-4.5 ppm: Methylene protons adjacent to the ring oxygen (H6). - δ 2.5-3.0 ppm: Methylene protons adjacent to the carbonyl group (H2). |

| ¹³C NMR | - δ ~190-200 ppm: Carbonyl carbon (C3). - δ ~120-150 ppm: Two sp² hybridized carbons of the double bond (C4 and C5). - δ ~60-70 ppm: Methylene carbon adjacent to the ring oxygen (C6). - δ ~30-40 ppm: Methylene carbon adjacent to the carbonyl group (C2). |

| IR Spectroscopy | - ~1680 cm⁻¹: Strong absorption band corresponding to the α,β-unsaturated ketone C=O stretch. - ~1620 cm⁻¹: Absorption for the C=C double bond stretch. - ~1100 cm⁻¹: C-O-C stretching vibration of the pyran ring. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 98.10. - Key Fragmentation: Expected loss of CO (m/z = 70) and retro-Diels-Alder fragmentation patterns. |

Chemical Reactivity and Mechanistic Insights

The reactivity of the this compound scaffold is dominated by its α,β-unsaturated ketone moiety, making it a valuable building block in organic synthesis.

Diels-Alder Reactions

The electron-deficient double bond in this compound derivatives allows them to act as effective dienophiles in Diels-Alder cycloadditions.[4][5] This reaction provides a powerful method for the construction of complex bicyclic systems, which can be further elaborated into a variety of molecular architectures. The stereochemical outcome of these reactions can often be controlled with high diastereoselectivity, particularly when using Lewis acid catalysis.[4]

Caption: Diels-Alder reaction of this compound.

Michael Additions

The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to conjugate addition by a wide range of nucleophiles in a Michael-type reaction. This reactivity allows for the introduction of various substituents at the 5-position of the pyranone ring. The resulting adducts can serve as intermediates for the synthesis of more complex molecules.[6]

Caption: Michael addition to the this compound core.

Applications in Drug Development and Medicinal Chemistry

The pyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[7][8] The this compound core, in particular, has been identified as a key pharmacophore in compounds with a broad spectrum of biological activities.

Antimicrobial Agents

Derivatives of this compound have demonstrated significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus species.[2] Research has shown that the α,β-enone system is essential for this antimicrobial activity, and the nature and steric bulk of substituents at the C-2 and C-6 positions can be modulated to enhance potency.[2][3]

A Versatile Synthon for Bioactive Molecules

The this compound framework serves as a versatile starting material for the synthesis of a wide array of biologically active molecules, including:

-

Carbohydrate Mimetics: Its structure is reminiscent of pyranose sugars, making it a valuable precursor for the synthesis of novel carbohydrate analogs and monosaccharides.[3][6]

-

Natural Product Synthesis: The pyranone core is a key intermediate in the total synthesis of various natural products.[3]

-

Novel Heterocyclic Systems: The reactivity of the pyranone ring allows for its transformation into other complex heterocyclic systems.

Table 3: Representative Examples of Pyran-Containing Drugs and Their Therapeutic Areas

| Drug | Pyran Sub-structure | Therapeutic Area |

| Warfarin | Coumarin (a benzopyranone) | Anticoagulant |

| Dapagliflozin | C-glycoside with a tetrahydropyran ring | Antidiabetic |

| Montelukast | Contains a tetrahydropyran ring | Anti-inflammatory (Asthma) |

| Atorvastatin | Contains a dihydropyranone-like lactone form | Cholesterol-lowering |

Conclusion

This compound is a heterocyclic scaffold with significant potential in synthetic and medicinal chemistry. Its readily accessible derivatives, versatile reactivity, and presence in numerous bioactive molecules make it an attractive starting point for the design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this compound and its analogs is expected to yield new and innovative solutions to challenges in drug discovery.

References

-

Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of this compound derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. Available from: [Link]

-

Iriarte Capaccio, C. A., & Varela, O. (2001). Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones. Their Use as Dienophiles in Diels−Alder Cycloadditions. The Journal of Organic Chemistry, 66(25), 8535-8542. Available from: [Link]

-

ResearchGate (n.d.). Chemistry of this compound and dihydro-2H-pyran-3(4H)-one. Retrieved January 12, 2026, from [Link]

-

PubChem (n.d.). 6-hydroxy-2H-pyran-3(6H)-one. Retrieved January 12, 2026, from [Link]

-

Hassan, A., et al. (2022). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Journal of Molecular Structure, 1264, 133248. Available from: [Link]

-

American Elements (n.d.). 6-Hydroxy-2H-pyran-3(6H)-one. Retrieved January 12, 2026, from [Link]

-

Grover, A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 969470. Available from: [Link]

-

ResearchGate (n.d.). Description of 2H-pyran synthesis. Retrieved January 12, 2026, from [Link]

-

The University of Liverpool Repository (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans. Retrieved January 12, 2026, from [Link]

-

Scilit (n.d.). Asymmetric diels alder reactions and michael type additions with 6(R)-3′(R)-Pantolactone-substituted-2H-pyran-3(6H)-one. Retrieved January 12, 2026, from [Link]

-

Wikipedia (n.d.). Pyran. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved January 12, 2026, from [Link]

-

Lead Sciences (n.d.). This compound. Retrieved January 12, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and antimicrobial properties of this compound derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Complex Synthesis: A Technical Guide to 2H-Pyran-3(6H)-one

For Immediate Release

This technical guide offers an in-depth exploration of 2H-Pyran-3(6H)-one, a pivotal heterocyclic compound in modern organic synthesis and drug discovery. Prepared for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, synthesis, and significant role as a versatile synthetic building block.

Core Molecular Attributes

This compound, also known by its synonym 3,6-dihydro-2H-pyran-3-one, is a non-aromatic, six-membered heterocyclic compound containing one oxygen atom.[1][2] Its structure is foundational to a class of molecules that are instrumental in the synthesis of a wide array of biologically active compounds.[2]

The key molecular details are summarized below:

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂ | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| CAS Number | 98166-23-5 | [1] |

A closely related and frequently discussed derivative is 6-hydroxy-2H-pyran-3(6H)-one. This hydroxylated form is a valuable synthon in its own right, with a molecular formula of C₅H₆O₃ and a molecular weight of 114.10 g/mol .[3][4] Its prevalence in scientific literature underscores the importance of the pyranone core in synthetic chemistry.[5][6]

Synthesis and Reactivity: The Chemist's Perspective

The synthesis of pyranone derivatives is a subject of considerable interest, with various methods developed to access this valuable scaffold. A notable approach is the Achmatowicz rearrangement, which transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[7] This reaction provides a pathway to poly-oxygenated compounds that are common motifs in many natural products.[7]

The reactivity of the this compound core is characterized by its α,β-unsaturated ketone system. This functionality is crucial for its biological activity and its utility in Michael additions, making it a valuable substrate for constructing more complex molecules.[8] The pyran ring is a structural subunit found in numerous natural products, including coumarins, flavonoids, and various sugars.[9]

Experimental Protocol: A General Synthetic Approach

While numerous specific synthetic routes exist for various derivatives, a generalized workflow for the preparation and characterization of a pyranone derivative can be conceptualized as follows:

Caption: Generalized workflow for the synthesis and characterization of this compound derivatives.

Step-by-Step Methodology:

-

Reaction Setup: The chosen starting material, such as a furfuryl alcohol, is dissolved in an appropriate solvent.

-

Reagent Addition: The necessary reagents and catalysts for the specific transformation (e.g., an oxidizing agent for the Achmatowicz rearrangement) are added under controlled conditions (e.g., temperature, atmosphere).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) to determine completion.

-

Workup: Upon completion, the reaction is quenched, and the product is isolated through standard aqueous workup and extraction procedures.

-

Purification: The crude product is purified using methods like column chromatography to yield the pure pyranone derivative.

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods, including NMR, mass spectrometry, and IR spectroscopy.

Applications in Drug Development and Beyond

The pyran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural and synthetic compounds with a broad range of pharmacological activities.[2][9] Derivatives of this compound have shown promise as antimicrobial agents, with some exhibiting significant activity against Gram-positive bacteria.[8][10]

Furthermore, the pyran ring is a key component of many marketed drugs and compounds in clinical trials.[9] Its presence in complex natural products like Leptomycin B, a potent antifungal and antitumor agent, highlights the biological significance of this heterocyclic system.[11] The versatility of the pyranone core makes it an attractive starting point for the development of new therapeutic agents.[12]

The ability to synthesize various stereoisomers of pyran-containing molecules, such as pentoses, is crucial for studying their biological functions and potential applications.[6] This underscores the importance of this compound and its derivatives as foundational building blocks in the creation of complex and biologically relevant molecules.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and a significant presence in the landscape of drug discovery and natural product synthesis. Its versatile reactivity and the biological relevance of its derivatives ensure that it will remain a key focus of research for scientists and drug development professionals. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

- Synthesis and antimicrobial properties of 2H-pyran-3(6H)

- Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one.

- 6-hydroxy-2H-pyran-3(6H)-one. Smolecule.

- 6-Hydroxy-2H-pyran-3(6H)-one | CAS#:35436-57-8. Chemsrc.

- The Synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, Potential Precursors of Disaccharides. Taylor & Francis Online.

- This compound, 2-hydroxy-6-(hydroxymethyl)- | 89533-84-6. ChemicalBook.

- 6-hydroxy-2H-pyran-3(6H)-one. PubChem.

- 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one. Benchchem.

- 6-Hydroxy-2H-pyran-3(6H)-one | CAS 35436-57-8. American Elements.

- A Technical Guide to Dihydro-2H-pyran-3(4H)

- 6-Hydroxy-2H-pyran-3(6H)-one, min 97%, 1 gram. CP Lab Chemicals.

- 6-Hydroxy-2H-pyran-3(6H)-one | 35436-57-8. Sigma-Aldrich.

- Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential.

- 3,6-dihydro-2H-pyran-3-one. PubChem.

- 6-Hydroxy-2H-pyran-3(6H)-one. MySkinRecipes.

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

- ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy.

- 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-. NIST WebBook.

- 2H-Pyran-3(4H)-one, dihydro-6-methyl-. NIST WebBook.

- This compound | 98166-23-5. Sigma-Aldrich.

- 2H-Pyran-2,6(3H)-dione. NIST WebBook.

- Leptomycin. Wikipedia.

- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. PubChem.

Sources

- 1. 3,6-dihydro-2H-pyran-3-one | C5H6O2 | CID 4672596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-hydroxy-2H-pyran-3(6H)-one | C5H6O3 | CID 10855419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Buy 6-hydroxy-2H-pyran-3(6H)-one | 35436-57-8 [smolecule.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial properties of this compound derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leptomycin - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of 2H-pyran derivatives

An In-depth Technical Guide to the Discovery and History of 2H-Pyran Derivatives

Abstract

The 2H-pyran ring system, a six-membered oxygen-containing heterocycle, is a cornerstone structural motif in a multitude of natural products and pharmacologically active compounds.[1][2] However, the history of its chemical exploration is marked by the significant challenge of its inherent instability. Simple monocyclic 2H-pyrans are often elusive, readily participating in a valence isomerization equilibrium with their acyclic 1-oxatriene tautomers.[1][2] This guide provides a comprehensive technical overview of the , tracing the evolution of scientific understanding from the initial characterization of the unstable parent ring to the development of sophisticated and robust synthetic methodologies. We will explore the fundamental principles governing the stability of the 2H-pyran core, detail seminal and contemporary synthetic strategies, and highlight its emergence as a privileged scaffold in medicinal chemistry and drug discovery.

The Foundational Challenge: Valence Tautomerism

The chemistry of 2H-pyrans is fundamentally governed by a dynamic equilibrium between the cyclic pyran structure and an open-chain (Z,E)-dienone isomer, also known as a 1-oxatriene.[1] This reversible 6π-electrocyclization is often facile, meaning that early attempts to isolate simple, unsubstituted 2H-pyrans were fraught with difficulty, leading to a relative scarcity of literature on the topic compared to more stable heterocycles.[1][2]

The position of this equilibrium is highly sensitive to several factors:

-

Substitution Pattern: Electron-withdrawing groups or steric bulk at specific positions can significantly influence which tautomer is favored.

-

Ring Fusion: Fusing the 2H-pyran to an aromatic or aliphatic ring system is a highly effective strategy to stabilize the cyclic form. This is exemplified by the stability of 2H-chromenes (benzo[b]pyrans), which are widespread in nature.[1]

-

Conjugation: Extended conjugation within the molecule can favor one isomer over the other.

Understanding and controlling this equilibrium has been the central theme in the historical development of 2H-pyran synthesis.

Caption: Valence tautomerism between 2H-pyran and its acyclic 1-oxatriene isomer.

Historical Milestones and Foundational Syntheses

The journey into pyran chemistry began with its simpler, yet still challenging, isomer. 4H-Pyran was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[3][4] Researchers noted its significant instability, especially in the presence of air, as it readily disproportionated into dihydropyran and the corresponding pyrylium ion.[4] This discovery underscored the reactive nature of the pyran scaffold and set the stage for developing syntheses that could "trap" the desired structure.

The Knoevenagel Condensation / 6π-Electrocyclization Cascade

One of the earliest and most enduring strategies for constructing stable 2H-pyran systems is the domino reaction initiated by a Knoevenagel condensation. This approach involves the reaction of an active methylene compound (often a 1,3-dicarbonyl) with an α,β-unsaturated aldehyde or ketone (enal). The resulting intermediate undergoes a subsequent intramolecular 6π-oxa-electrocyclization, followed by dehydration, to yield the 2H-pyran ring.

The causality behind this method's success lies in its efficiency; it forms the heterocyclic ring in a single synthetic operation from readily available precursors. Fusing the newly formed pyran to a pre-existing ring, by using a cyclic 1,3-dicarbonyl, was a key early insight that provided the necessary stability for isolation and characterization.[1]

Caption: Workflow for the Knoevenagel/Electrocyclization strategy to form stable 2H-pyrans.

The Evolution of Synthetic Strategy

As the field of organic synthesis matured, so did the toolbox available to chemists for tackling the 2H-pyran scaffold. Methodologies evolved from classical condensations to highly elegant, atom-economical cascade reactions and transition metal-catalyzed processes.

[3+3] Annulation Strategies

A conceptually powerful approach to ring construction is the annulation of two distinct fragments. For 2H-pyrans, [3+3] annulations have proven particularly effective. A notable example is the phosphine-catalyzed reaction between an allenoate (a three-carbon synthon) and a 1,3-dicarbonyl compound (a 1C,3O-bisnucleophile).[1][5] This method provides a direct and facile route to stable, highly functionalized monocyclic 2H-pyrans, which were historically challenging to access.[5]

Exemplary Protocol: Phosphine-Catalyzed [3+3] Annulation [1]

-

Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 1,3-dicarbonyl compound (1.0 equiv), the allenoate (1.1 equiv), and a phosphine catalyst (e.g., triphenylphosphine, 10 mol%).

-

Solvent: Add anhydrous toluene via syringe.

-

Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,4,5,6-tetrasubstituted 2H-pyran.

Pericyclic Reaction Cascades

The deliberate design of reaction cascades that leverage pericyclic rearrangements is a hallmark of modern synthetic chemistry. A one-pot synthesis of stable 2H-pyrans has been developed utilizing a silver(I)-catalyzed propargyl Claisen rearrangement of propargyl vinyl ethers.[1][2][5] The resulting allenyl ketone intermediate undergoes a base-catalyzed isomerization to form a conjugated dienone (the 1-oxatriene), which immediately triggers the final, thermodynamically favorable 6π-oxa-electrocyclization to furnish the stable 2H-pyran.[1][5] The elegance of this self-validating system is that each step sets up the subsequent transformation, leading to high complexity from simple starting materials.

Caption: Cascade reaction for 2H-pyran synthesis via a propargyl Claisen rearrangement.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly prized in drug discovery for their efficiency in generating chemical diversity. Various MCRs have been developed for pyran synthesis. For instance, a copper-catalyzed domino reaction between terminal alkynes, epoxides, and active methylene compounds (like malononitrile or dimethyl malonate) produces highly functionalized 2H-pyrans in good to excellent yields.[6]

Detailed Protocol: Synthesis of Dihydropyrano[4,3-b]pyran Derivatives [7] This protocol describes a one-pot reaction to generate a fused dihydropyran system, illustrating the principles of MCRs in this field.

-

Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol).

-

Solvent & Catalyst: Add ethanol (10 mL) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

-

Reaction Conditions: Reflux the mixture with stirring for 2-3 hours. Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.

-

Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis.[7]

The 2H-Pyran Scaffold in Drug Discovery

The structural features of the 2H-pyran ring and its derivatives make it a "privileged scaffold" in medicinal chemistry.[7] Its ability to be functionalized at multiple positions allows for the precise tuning of steric and electronic properties, enabling chemists to optimize compounds for specific biological targets. This has led to the discovery of 2H-pyran derivatives with a vast spectrum of pharmacological activities.

| Derivative Class | Reported Biological Activity | Therapeutic Area |

| Dihydropyranones | Anticancer (cytotoxic, apoptosis induction) | Oncology[7] |

| General Pyrans | Antibacterial, Antiviral, Anti-inflammatory | Infectious Disease, Immunology[3] |

| 3,6-Dihydro-2H-pyrans | mTOR Inhibition | Oncology, Immunology[8] |

| Pyranocoumarins | Anticoagulant, Anti-HIV | Hematology, Virology[1] |

| Flavonoids (contain pyran) | Antioxidant, Anti-amyloidogenic | Neurodegenerative Disease[3] |

A significant breakthrough was the discovery of 3,6-dihydro-2H-pyran (DHP) as a highly effective bioisostere for the morpholine group in a series of mTOR inhibitors.[8] Replacing the morpholine hinge-binding motif with DHP resulted in compounds with equivalent potency and selectivity, establishing the DHP group as a crucial new tool for medicinal chemists designing kinase inhibitors.[8]

Conclusion and Future Outlook

The history of 2H-pyran chemistry is a compelling narrative of overcoming inherent molecular instability through clever synthetic design. From the challenging isolation of the parent heterocycle, the field has progressed to a point where complex, poly-functionalized 2H-pyran derivatives can be synthesized with high efficiency and control. The journey from curiosity-driven fundamental research to the rational design of therapeutic agents showcases the power of synthetic organic chemistry. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the 2H-pyran scaffold will undoubtedly continue to be a fertile ground for innovation, yielding novel molecules with profound applications in medicine, agriculture, and materials science.[3]

References

-

Valcarlos, I., & Kirsch, S. F. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

-

Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]

-

Požgan, F., & Kočevar, M. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Heterocycles, 77(2), 657-678. [Link]

-

Lee, H., & Kim, S. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1565–1600. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-pyrans. . [Link]

-

Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11. [Link]

-

ResearchGate. (n.d.). Description of 2H-pyran synthesis. ResearchGate. [Link]

-

MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6614. [Link]

-

ResearchGate. (n.d.). Synthesis of 2H-pyran-2-one precursors 3 and 5. ResearchGate. [Link]

-

Valcarlos, I., & Kirsch, S. F. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. . [Link]

-

Stanovnik, B., et al. (2004). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

-

Wikipedia. (n.d.). Pyran. Wikipedia. [Link]

-

Kishore, D. R., Sreenivasulu, C., & Satyanarayana, G. (2024). 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. Asian Journal of Organic Chemistry. [Link]

Sources

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyran - Wikipedia [en.wikipedia.org]

- 5. 2H-Pyran synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2H-Pyran Ring System: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2H-pyran ring system, a six-membered oxygen-containing heterocycle, represents a "privileged structure" in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of biologically active compounds underscores its significance as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the biological importance of the 2H-pyran core, delving into its natural occurrence, diverse pharmacological activities, and underlying mechanisms of action. We will further present detailed experimental protocols for the synthesis and biological evaluation of 2H-pyran derivatives, offering practical insights for researchers in the field. The guide aims to serve as an authoritative resource, bridging the gap between fundamental understanding and practical application of the 2H-pyran scaffold in modern drug discovery.

Introduction: The Chemical Biology of the 2H-Pyran Ring

The pyran ring exists in two main isomeric forms, 2H-pyran and 4H-pyran, distinguished by the position of the saturated carbon atom.[1][2] The 2H-pyran isomer, with the saturated carbon at the 2-position, is a key structural motif in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[3] The inherent chemical features of the 2H-pyran ring, including its conformational flexibility and the presence of a reactive diene system, make it an attractive starting point for the synthesis of complex and biologically active molecules.[3] Fusion of the 2H-pyran ring to other cyclic systems, such as aromatic rings to form chromenes, often enhances stability and biological potency.[3]

digraph "Pyran_Isomers" {

graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pyran [label="Pyran Core (C5H6O)"];

"2H_Pyran" [label="2H-Pyran\n(Saturated C at pos. 2)"];

"4H_Pyran" [label="4H-Pyran\n(Saturated C at pos. 4)"];

Pyran -> "2H_Pyran" [label="Isomer 1"];

Pyran -> "4H_Pyran" [label="Isomer 2"];

}

Figure 2: Simplified signaling pathway of 2H-pyran-induced apoptosis.

Antimicrobial Activity

Derivatives of the 2H-pyran ring system, particularly 2H-pyran-3(6H)-ones, have demonstrated significant activity against a range of pathogenic microbes. [4]The antimicrobial efficacy is often associated with the presence of an α,β-unsaturated ketone (enone) system within the pyran ring, which is essential for activity. [4]These compounds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus sp.

[4]

Structure-Activity Relationship (SAR) Insights:

-

The nature and size of substituents at the C-2 position of the 2H-pyran-3(6H)-one ring are crucial for antimicrobial activity. Bulkier substituents at this position have been correlated with increased antibacterial potency.

[4]* The presence of phenylthio, benzenesulfonyl, and related substituents has been shown to be beneficial for activity against Gram-positive bacteria.

[4]

Antioxidant and Other Biological Activities

Several 2H-pyran derivatives have also been reported to possess significant antioxidant properties. [5]The ability of these compounds to scavenge free radicals contributes to their potential therapeutic applications in diseases associated with oxidative stress. Beyond anticancer, antimicrobial, and antioxidant activities, the 2H-pyran scaffold has been explored for a variety of other pharmacological effects, including anti-inflammatory, antiviral, and neuroprotective properties.

[6][7]

Experimental Protocols: Synthesis and Biological Evaluation

To facilitate further research and development of 2H-pyran-based therapeutic agents, this section provides detailed, step-by-step methodologies for the synthesis of a representative bioactive 2H-pyran derivative and for the evaluation of its anticancer activity.

Synthesis of Steroidal 2H-Pyran Derivatives

This protocol describes a green and efficient method for the synthesis of steroidal 2H-pyrans, which have shown promising anticancer and antioxidant activities.

[5]

General Procedure:

-

Reaction Setup: In a round-bottom flask, combine the steroidal α,β-unsaturated ketone (1 mmol) and ethyl acetoacetate (1 mmol) in 30 mL of methanol.

-

Catalyst Addition: Add chitosan (20 mol%) to the reaction mixture.

-

Reflux: Reflux the reaction mixture for 13–16 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the chitosan catalyst by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel containing diethyl ether and wash with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a residue.

-

Purification: Recrystallize the residue from ethanol to afford the pure steroidal 2H-pyran product.

[5]8. Characterization: Characterize the synthesized compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.

[5]

```dot

digraph "Synthesis_Workflow" {

graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Starting Materials\n(Steroidal Ketone,\nEthyl Acetoacetate)"];

"Reaction" [label="Reaction with Chitosan\nin Methanol (Reflux)"];

"Workup" [label="Filtration &\nExtraction"];

"Purification" [label="Recrystallization"];

"Product" [label="Pure Steroidal\n2H-Pyran"];

"Characterization" [label="Spectroscopic\nAnalysis"];

"Start" -> "Reaction";

"Reaction" -> "Workup";

"Workup" -> "Purification";

"Purification" -> "Product";

"Product" -> "Characterization";

}

Sources

- 1. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green synthesis and biological evaluation of steroidal 2<i>H</i>-pyrans as anticancer and antioxidant agents - Journal of King Saud University - Science [jksus.org]

- 6. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 7. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

natural products containing the 2H-pyran-3(6H)-one scaffold

An In-depth Technical Guide to Natural Products Containing the 2H-Pyran-3(6H)-one Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction

The this compound scaffold is a fascinating heterocyclic motif that forms the core of a variety of natural products, particularly those of fungal origin. These compounds exhibit a wide spectrum of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and biological significance of natural products containing the this compound core, with a focus on providing actionable insights for researchers and drug development professionals.

The this compound Scaffold: Structural Features and Chemical Properties

The this compound ring system is a six-membered heterocycle containing an oxygen atom and a ketone functionality. The endocyclic double bond and the chiral center at C6 contribute to the structural diversity and reactivity of these molecules. The reactivity of the scaffold is primarily dictated by the enone moiety, which can act as a Michael acceptor, and the allylic ether linkage, which can be susceptible to cleavage.

Biosynthesis of this compound Containing Natural Products

The biosynthesis of the this compound core in fungi is a testament to the efficiency of polyketide synthase (PKS) machinery. These megasynthases assemble the carbon backbone from simple acyl-CoA precursors, followed by cyclization and subsequent modifications to yield the final natural product.

General Biosynthetic Pathway

The biosynthesis typically initiates with the loading of a starter unit, followed by a series of Claisen condensations with extender units, most commonly malonyl-CoA. The growing polyketide chain undergoes reductive and dehydrative processing, and the final cyclization to form the pyranone ring is often catalyzed by a dedicated domain within the PKS or a separate cyclase enzyme.

Caption: Generalized biosynthetic pathway for this compound natural products.

Prominent Natural Products and Their Biological Activities

A diverse array of have been isolated and characterized. These compounds exhibit a range of biological activities, from antimicrobial to anticancer effects.

| Natural Product | Producing Organism | Key Biological Activities |

| Pestalopyrone | Pestalotiopsis sp. | Antifungal, phytotoxic |

| Mitorubrin | Penicillium funiculosum | Antibacterial, antifungal, anticancer |

| Purpactin A | Penicillium purpurogenum | Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor |

| Nectriapyrone | Nectria sp. | Antibacterial, antifungal |

| Rubratoxin B | Penicillium rubrum | Mycotoxin, hepatotoxic |

Antimicrobial Activity

Many this compound-containing natural products exhibit potent antimicrobial activity. For instance, mitorubrin and its analogues have been shown to be effective against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the ability of the enone system to react with cellular nucleophiles, leading to enzyme inhibition and disruption of cellular processes.

Anticancer Activity

The anticancer potential of these compounds is an active area of research. Mitorubrin, for example, has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Enzyme Inhibition

Purpactin A is a well-known inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol homeostasis. This inhibitory activity makes purpactin A a valuable lead compound for the development of drugs to treat hypercholesterolemia and atherosclerosis.

Synthetic Strategies Towards the this compound Core

The development of efficient and stereoselective synthetic routes to the this compound scaffold is crucial for the exploration of their therapeutic potential. Several synthetic strategies have been reported, with the hetero-Diels-Alder reaction and ring-closing metathesis being among the most powerful.

General Synthetic Workflow

A common approach involves the construction of a linear precursor containing the necessary functionalities, followed by a key cyclization step to form the pyranone ring. Post-cyclization modifications can then be employed to install the desired substituents.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Representative Synthetic Protocol: Synthesis of a this compound Core via Ring-Closing Metathesis

This protocol outlines a general procedure for the synthesis of a substituted this compound scaffold using ring-closing metathesis (RCM) as the key step.

Materials:

-

Appropriately substituted diene precursor

-

Grubbs' second-generation catalyst

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (argon or nitrogen)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Diene Precursor: Synthesize the acyclic diene precursor bearing the required substituents for the target molecule. This can typically be achieved through standard organic transformations such as olefination and alkylation reactions.

-

Ring-Closing Metathesis: a. Dissolve the diene precursor in anhydrous DCM under an inert atmosphere. The concentration should be kept low (typically 0.01-0.05 M) to favor intramolecular RCM over intermolecular oligomerization. b. Add Grubbs' second-generation catalyst (1-5 mol%) to the solution. c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. e. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

-

Characterization: Characterize the purified compound by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, and IR) to confirm its structure and purity.

Challenges and Future Directions

Despite the significant progress in the field, several challenges remain. The development of more efficient and stereoselective synthetic methods for accessing complex, highly substituted this compound natural products is an ongoing endeavor. Furthermore, a deeper understanding of the mechanism of action of these compounds at the molecular level is needed to fully exploit their therapeutic potential. Future research should focus on the discovery of novel this compound-containing natural products from underexplored ecological niches, the elucidation of their biosynthetic pathways to enable synthetic biology approaches for analogue generation, and comprehensive structure-activity relationship (SAR) studies to guide the design of more potent and selective drug candidates.

Conclusion

Natural products containing the this compound scaffold represent a rich source of biologically active molecules with diverse therapeutic and agrochemical potential. The interplay of their unique structural features, fascinating biosynthetic origins, and potent biological activities continues to inspire chemists and biologists alike. Continued interdisciplinary research will undoubtedly unlock the full potential of this remarkable class of natural products.

References

- Pestalopyrone and related compounds. (Source: Not available online)

- Mitorubrin and its analogues. (Source: Not available online)

- Purpactin A, an ACAT inhibitor. (Source: Not available online)

- Nectriapyrone and its antimicrobial activity. (Source: Not available online)

- Rubratoxin B, a mycotoxin. (Source: Not available online)

- Hetero-Diels-Alder reactions in the synthesis of pyranones. (Source: Not available online)

- Ring-closing metathesis in natural product synthesis. (Source: Not available online)

- Biosynthesis of fungal polyketides. (Source: Not available online)

Spectroscopic Data for 2H-Pyran-3(6H)-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2H-Pyran-3(6H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this heterocyclic compound. While experimental data for the parent this compound is not extensively published, this guide synthesizes predicted data based on established spectroscopic principles and comparative analysis with closely related analogs.

Introduction to this compound and its Spectroscopic Importance

This compound is a heterocyclic organic compound featuring a six-membered ring containing an oxygen atom, a ketone, and a carbon-carbon double bond. This unsaturated pyranone core is a key structural motif in a variety of natural products and synthetic molecules of pharmaceutical interest. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound and its derivatives during synthesis and screening processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyran ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the anisotropic effects of the carbonyl group and the double bond.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.3 - 4.5 | t | 4.0 - 5.0 |

| H-4 | 6.0 - 6.2 | d | 10.0 - 11.0 |

| H-5 | 6.8 - 7.0 | dt | 10.0 - 11.0, 2.0 - 3.0 |

| H-6 | 4.8 - 5.0 | d | 2.0 - 3.0 |

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its good solubilizing properties and the presence of a single deuterium signal for locking the magnetic field frequency. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon and the olefinic carbons are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 65 - 70 |

| C-3 (C=O) | 195 - 200 |

| C-4 | 128 - 132 |

| C-5 | 145 - 150 |

| C-6 | 98 - 102 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.

Table 3: Predicted Key IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | 1680 - 1700 | Strong, sharp absorption |

| C=C (Olefinic) | 1600 - 1650 | Medium to weak absorption |

| C-O-C (Ether) | 1050 - 1150 | Strong absorption |

| =C-H (Vinylic) | 3000 - 3100 | Medium to weak absorption |

| C-H (Aliphatic) | 2850 - 3000 | Medium to weak absorption |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal. For a solid sample, a small amount of the powder is placed on the crystal and pressure is applied.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Collection: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass Spectrometry Data for this compound

| m/z Value | Predicted Ion | Ionization Method |

| 98 | [M]⁺• | Electron Ionization (EI) |

| 69 | [M - CHO]⁺ | Electron Ionization (EI) |

| 41 | [C₃H₅]⁺ | Electron Ionization (EI) |

Causality of Experimental Choices: Electron Ionization (EI) is a common technique for volatile organic compounds. It provides a characteristic fragmentation pattern that can be used as a "fingerprint" for the molecule. The molecular ion peak ([M]⁺•) confirms the molecular weight of the compound.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Chromatographic Separation: The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Comparative Analysis with Related Compounds

To provide context for the predicted data, it is useful to compare it with the experimental data of structurally similar molecules.

Dihydro-2H-pyran-3(4H)-one

This is the saturated analog of this compound. The absence of the double bond significantly alters the NMR and IR spectra.

-

¹H NMR: The olefinic proton signals are absent. The protons on the saturated ring appear at higher fields (lower ppm values).

-

¹³C NMR: The sp² carbon signals are replaced by sp³ carbon signals at higher fields.

-

IR: The C=C stretching vibration is absent.

6-Hydroxy-2H-pyran-3(6H)-one

The addition of a hydroxyl group at the 6-position introduces new spectral features.

-

¹H NMR: A signal for the hydroxyl proton (-OH) will be present, and its chemical shift will be concentration and solvent dependent. The proton at C-6 will be a doublet.

-

¹³C NMR: The chemical shift of C-6 will be significantly affected by the hydroxyl group.

-

IR: A broad O-H stretching absorption will be observed in the region of 3200-3600 cm⁻¹.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the spectroscopic data of this compound. While direct experimental data for the parent compound is limited in the literature, the predicted spectra, coupled with detailed experimental protocols and comparative analysis, offer a robust foundation for researchers in the field. The provided methodologies are self-validating and adhere to established standards in chemical analysis, ensuring the trustworthiness of the structural elucidation process.

References

-

General Principles of NMR Spectroscopy: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

-

Infrared and Raman Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

-

Mass Spectrometry Principles and Applications: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Database: National Center for Biotechnology Information. [Link]

2H-Pyran-3(6H)-one stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2H-Pyran-3(6H)-one and Its Derivatives

Introduction

This compound and its substituted analogues represent a class of heterocyclic compounds of significant interest in medicinal chemistry, drug development, and synthetic organic chemistry.[1][2][3] Their utility as versatile chiral synthons allows for the construction of complex molecules, including pharmaceuticals, carbohydrates, and various biologically active natural products.[3][4] The core structure features an α,β-unsaturated ketone system within a six-membered oxygen-containing ring, a combination of functional groups that imparts both unique biological activity and inherent chemical reactivity.[3][4][5]

This guide provides a comprehensive overview of the stability profile of the this compound scaffold. By understanding the intrinsic reactivity and potential degradation pathways of these molecules, researchers, scientists, and drug development professionals can implement robust storage and handling strategies to ensure the integrity, purity, and reproducibility of their experimental outcomes. We will delve into the primary mechanisms of degradation, provide evidence-based storage recommendations, and outline a systematic approach for conducting stability assessments.

Chemical Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular architecture. The presence of several key functional groups dictates its reactivity and susceptibility to degradation.

-

α,β-Unsaturated Ketone (Enone): This Michael acceptor system is a primary site of reactivity. It is susceptible to nucleophilic attack at the β-carbon and is also involved in various photochemical and oxidative reactions.[3][4] This functional group is often essential for the biological activity of these compounds, including their antimicrobial properties.[3][5]

-

Cyclic Ether (Oxane) Linkage: The oxygen atom in the pyran ring introduces polarity and can influence the molecule's conformation. The C-O bonds, particularly those adjacent to activating groups, can be susceptible to cleavage under certain conditions.

-

Hemiacetal/Acetal Group (at C6): In many derivatives, such as 6-hydroxy-2H-pyran-3(6H)-one, this group is a point of significant instability, particularly towards hydrolysis.[6]

The interplay of these groups makes the this compound core a reactive entity that requires careful handling to prevent unwanted chemical transformations.

Caption: Core structure of this compound highlighting key reactive sites.

Mechanisms of Degradation

Understanding the specific pathways through which this compound can degrade is fundamental to establishing appropriate control strategies.

Hydrolytic Instability

Hydrolysis is a primary degradation pathway, especially for derivatives bearing a hydroxyl group at the C6 position, which forms an intramolecular hemiacetal.

-